Product packaging for alpha-1-C-Propyl-DNJ(Cat. No.:CAS No. 193270-40-5)

alpha-1-C-Propyl-DNJ

Cat. No.: B12578456
CAS No.: 193270-40-5
M. Wt: 205.25 g/mol
InChI Key: WUPMYSMCQJMDRE-SYHAXYEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha-1-C-Propyl-DNJ is a synthetic iminosugar derivative of 1-deoxynojirimycin (DNJ) designed for glycosidase inhibition research . This compound belongs to a class of C-alkylated iminosugars where a propyl chain is attached at the anomeric carbon, a modification known to significantly influence potency and selectivity towards specific enzymatic targets . Researchers are increasingly exploring C-alkylated derivatives like this compound because the alkyl chain can engage with hydrophobic pockets in the active sites of glycosidases, offering a pathway to more selective inhibitors compared to the parent DNJ molecule . The primary research applications for this compound are in the study of lysosomal storage disorders, such as Gaucher disease, and metabolic diseases like diabetes. Iminosugars in this structural family function as competitive inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds . For lysosomal storage disorders, certain DNJ derivatives can act as pharmacological chaperones. These small molecules bind to and stabilize misfolded mutant enzymes in the endoplasmic reticulum, aiding their correct folding and trafficking to the lysosome, where they can restore enzymatic activity . In diabetes research, inhibitors targeting alpha-glucosidases in the intestine can delay carbohydrate digestion, presenting a potential therapeutic strategy for managing postprandial blood glucose levels . The propyl chain length is a critical parameter for bioactivity, as studies on related compounds show that varying the alkyl chain can dramatically alter inhibitory strength and specificity for enzymes like lysosomal acid alpha-glucosidase (GAA) versus endoplasmic reticulum alpha-glucosidase II . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO4 B12578456 alpha-1-C-Propyl-DNJ CAS No. 193270-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193270-40-5

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2-(hydroxymethyl)-6-propylpiperidine-3,4,5-triol

InChI

InChI=1S/C9H19NO4/c1-2-3-5-7(12)9(14)8(13)6(4-11)10-5/h5-14H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1

InChI Key

WUPMYSMCQJMDRE-SYHAXYEDSA-N

Isomeric SMILES

CCC[C@@H]1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O

Canonical SMILES

CCCC1C(C(C(C(N1)CO)O)O)O

Origin of Product

United States

Mechanistic Insights into Alpha 1 C Propyl Dnj Biological Activity

Enzymatic Inhibition Profile of Alpha-1-C-Propyl-DNJ

The introduction of an alkyl chain at the anomeric carbon of the DNJ core significantly modulates its inhibitory activity and selectivity against various glycosidases. The propyl group in this compound plays a crucial role in its interaction with the active sites of these enzymes.

This compound has been identified as a micromolar inhibitor of α-glucosidases from various sources. acs.orgacs.org Studies have shown that it acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, directly competing with the natural substrate. acs.orgacs.org This mode of inhibition is common for iminosugar-based inhibitors that mimic the structure of the carbohydrate substrate.

The compound exhibits selectivity for α-glucosidases over β-glucosidases. For instance, its inhibitory constant (Kᵢ) against rice α-glucosidase was determined to be 11 ± 1 μM. acs.orgacs.org In comparative studies using 50% inhibitory concentrations (IC₅₀), this compound showed an IC₅₀ value of 270 µM against α-glucosidase, while its inhibition of β-glucosidase was weaker, with an IC₅₀ of 400 µM. researchgate.net This demonstrates a degree of selectivity for the alpha-anomeric linkage.

Table 1: Inhibitory Activity of this compound against Glucosidases

Enzyme Inhibition Constant (Kᵢ) 50% Inhibitory Concentration (IC₅₀)
Rice α-Glucosidase 11 ± 1 μM acs.orgacs.org Not Reported
α-Glucosidase Not Reported 270 µM researchgate.net
β-Glucosidase Not Reported 400 µM researchgate.net

Lysosomal acid α-glucosidase (GAA) is a critical enzyme for the degradation of glycogen (B147801) in the lysosome. google.com Deficiencies in this enzyme lead to Pompe disease. google.commdpi.com Iminosugars are explored as pharmacological chaperones that can stabilize mutant forms of GAA, aiding their proper folding and trafficking. mdpi.comnih.gov

This compound demonstrates inhibitory activity against lysosomal α-glucosidase. researchgate.net Its IC₅₀ value against this enzyme is 270 µM. researchgate.net The interaction is influenced by the C-1α alkyl substituent, which can fit into a hydrophobic pocket within the enzyme's active site. However, the length of this alkyl chain is a critical determinant of potency and selectivity. nih.govresearchgate.net While longer chains, such as heptyl or octyl, have shown to enhance binding and selectivity for GAA in other iminosugar scaffolds, the propyl group in this compound provides a moderate level of inhibition. researchgate.netnih.gov

The inhibitory profile of this compound is best understood when compared to its parent compound, DNJ, and other alkylated derivatives. The addition of the C-1 propyl group significantly alters its activity compared to DNJ and N-alkylated versions.

Compared to the parent compound DNJ (IC₅₀ for α-glucosidase = 1.0 µM), this compound is a considerably weaker inhibitor of α-glucosidase (IC₅₀ = 270 µM). researchgate.net This is also true for its activity against β-glucosidase, where DNJ has an IC₅₀ of 240 µM and the propyl derivative has an IC₅₀ of 400 µM. researchgate.net

In contrast, when comparing C-1 alkylation to N-alkylation, different trends emerge. For instance, N-alkylation with long chains can produce highly potent inhibitors of both α- and β-glucosidases. researchgate.net The inhibitory potency of C-1-alkyl-DNJ derivatives against β-glucosidase tends to increase with the length of the alkyl chain, with α-1-C-octyl-DNJ being a potent inhibitor (IC₅₀ = 0.50 µM). researchgate.net For α-glucosidase, the relationship is more complex; while α-1-C-Propyl-DNJ is a weak inhibitor, longer chains like hexyl (IC₅₀ = 12 µM) and octyl (IC₅₀ = 5.0 µM) show increased potency. researchgate.net

Table 2: Comparative IC₅₀ Values (µM) of DNJ Derivatives

Compound α-Glucosidase β-Glucosidase
Deoxynojirimycin (DNJ) 1.0 researchgate.net 240 researchgate.net
This compound 270 researchgate.net 400 researchgate.net
alpha-1-C-Butyl-DNJ 31 researchgate.net 100 researchgate.net
alpha-1-C-Hexyl-DNJ 12 researchgate.net 4.2 researchgate.net
alpha-1-C-Octyl-DNJ 5.0 researchgate.net 0.50 researchgate.net
N-Butyl-DNJ 5.0 researchgate.net 270 researchgate.net
N-Octyl-DNJ 2.1 researchgate.net 0.82 researchgate.net

Modulation of Glycoprotein (B1211001) Processing

Glycosidase inhibitors can profoundly affect the maturation of N-linked glycans on newly synthesized proteins, a critical process for proper protein folding and quality control in the endoplasmic reticulum (ER).

The initial steps of N-glycan processing involve the trimming of three terminal glucose residues by ER-resident α-glucosidases I and II. psu.eduasm.org Inhibition of these enzymes is a known mechanism of action for DNJ and its derivatives. nih.govpsu.edu This inhibition prevents the interaction of glycoproteins with ER chaperones like calnexin (B1179193) and calreticulin, which are crucial for proper folding. asm.org

Studies on related iminosugars have shown that extending the alkyl chain at the anomeric position can lead to differential inhibition between lysosomal GAA and ER α-glucosidase II. nih.govresearchgate.net Molecular docking studies suggest that the active site of ER α-glucosidase II has a smaller pocket for accommodating alkyl chains compared to GAA. nih.govresearchgate.net The introduction of a propyl group onto a related iminosugar scaffold (LAB) was found to decrease the inhibitory activity towards both GAA and ER α-glucosidase II, suggesting that this compound is likely a weak inhibitor of ER glucosidases. nih.gov This weaker interaction with ER glucosidases could imply a reduced impact on general glycoprotein processing compared to more potent, non-selective inhibitors.

The N-glycan trimming pathway is a highly ordered sequence of enzymatic reactions. plos.org The process begins in the ER with the removal of glucose residues by glucosidases I and II, followed by the removal of specific mannose residues by ER and Golgi mannosidases. nih.govnih.gov

Pharmacological Chaperone Functionality

Alpha-1-C-Propyl-1-deoxynojirimycin (α-1-C-Propyl-DNJ) is a synthetic iminosugar that has been investigated for its role as a pharmacological chaperone (PC). Pharmacological chaperone therapy is an emerging strategy for a class of genetic disorders known as protein misfolding diseases, which includes several lysosomal storage disorders. mdpi.comgoogle.com In these conditions, a mutation in a gene leads to the production of an enzyme that, while potentially retaining catalytic activity, is unstable and misfolds. google.comnih.gov This misfolding prevents the enzyme from passing the stringent quality control systems of the endoplasmic reticulum (ER), leading to its premature degradation and a functional deficiency in the lysosome. acs.orggoogle.com Pharmacological chaperones are small molecules designed to bind to these unstable mutant enzymes, stabilize their conformation, and facilitate their proper trafficking to the lysosome, thereby restoring a degree of enzymatic function. mdpi.commedlink.com

Mechanism of Action in Protein Misfolding Correction

The primary mechanism by which α-1-C-Propyl-DNJ and related compounds correct protein misfolding is through their function as active site-specific chaperones. google.com Many mutations that cause lysosomal storage diseases, such as Gaucher and Pompe disease, result in enzymes that are kinetically unstable but have a conformationally intact active site. medlink.com

The process of correction involves several key steps:

Binding to the Mutant Enzyme: As an analogue of the natural substrate (D-glucose), DNJ and its derivatives can bind to the active site of the corresponding glycosidase enzymes. nih.gov These small molecules enter the cell and localize to the endoplasmic reticulum.

Conformational Stabilization: By occupying the active site, the chaperone acts as a template, guiding the misfolded enzyme into a more stable, native-like conformation. google.comnih.gov This stabilization helps the mutant enzyme to meet the requirements of the ER quality control machinery. nih.gov

Evasion of Degradation: The stabilized enzyme-chaperone complex is less likely to be recognized as terminally misfolded and targeted for degradation by the ER-associated degradation (ERAD) pathway. acs.org

Trafficking to the Lysosome: Once stabilized, the mutant enzyme can be correctly processed and trafficked from the ER, through the Golgi apparatus, to its final destination in the lysosome. acs.orgmedlink.com

Enzyme Activation: Within the acidic environment of the lysosome, the higher concentration of the natural substrate displaces the chaperone from the active site. This frees the now correctly localized enzyme to carry out its catalytic function, hydrolyzing the accumulated substrate. medlink.com

This therapeutic approach is counterintuitive, as it uses an enzyme inhibitor to ultimately increase enzyme activity within the cell. google.com The key is using the inhibitor at sub-inhibitory concentrations that are sufficient to promote folding without overwhelming the enzyme's catalytic function in the lysosome. nih.gov

Stabilization of Mutant Enzyme Conformations

The efficacy of a pharmacological chaperone is dependent on its ability to selectively bind and stabilize a specific mutant enzyme. The introduction of an alkyl chain at the C-1α position of the DNJ core structure is a key modification strategy to enhance both potency and selectivity. nih.govrsc.org Moving the alkyl substituent from the nitrogen atom (as in N-alkylated DNJs) to the anomeric carbon atom has been shown to restore the fitting capabilities of the glycomimetic into the enzyme's active site, leading to potent inhibitors with chaperoning properties. rsc.org

Research on a series of α-1-C-alkyl derivatives of a related iminosugar, 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) (LAB), against lysosomal acid α-glucosidase (GAA)—the enzyme deficient in Pompe disease—demonstrates the influence of the alkyl chain length. A molecular dynamics simulation study indicated that the stability of the ligand-binding conformation improved as the length of the α-1-C-alkyl chain increased. nih.gov This is attributed to favorable hydrophobic interactions with specific amino acid residues within a pocket of the enzyme's active site. nih.gov

While longer chains often show greater potency, the propyl derivative demonstrates significant activity. For instance, a C-6-propyl derivative of isofagomine (IFG), another iminosugar, was found to enhance the activity of mutant β-glucocerebrosidase (GCase) in fibroblasts from a patient with N370S Gaucher disease by 1.5-fold. rsc.org

The inhibitory activity of these compounds against target enzymes is a crucial indicator of their potential to bind and stabilize the enzyme. The table below shows the inhibitory concentrations (IC₅₀) for a series of α-1-C-alkyl-LAB derivatives, including the propyl variant, against lysosomal acid α-glucosidase (GAA) and the off-target ER α-glucosidase II. A higher selectivity index indicates a more favorable interaction with the target lysosomal enzyme over the ER enzyme, which is desirable to minimize side effects. nih.gov

CompoundGAA IC₅₀ (nM)ER α-Glucosidase II IC₅₀ (µM)Selectivity Index (ER/GAA)
α-1-C-Propyl-LAB4137.455.8
α-1-C-Butyl-LAB2281.6142.5
α-1-C-Pentyl-LAB1801.1163.6
α-1-C-Hexyl-LAB1000.71140.8

Data adapted from a study on α-1-C-alkyl derivatives of 1,4-dideoxy-1,4-imino-l-arabinitol (LAB). nih.gov

The data indicates that α-1-C-Propyl-LAB is a potent inhibitor of GAA, and while not as potent as derivatives with longer alkyl chains, it still demonstrates substantial and selective activity necessary for stabilizing the mutant enzyme's conformation within the endoplasmic reticulum. nih.gov This stabilization allows the enzyme to be trafficked to the lysosome, where it can contribute to the clearance of accumulated substrates.

Structure Activity Relationship Sar Studies of Alpha 1 C Propyl Dnj Analogues

Influence of Alkyl Chain Length at the C-1 Position on Glycosidase Inhibition and Selectivity

The introduction of an alkyl chain at the C-1 position of the DNJ scaffold has a marked effect on both the potency and selectivity of glycosidase inhibition. Research has demonstrated that the length of this C-1 alkyl chain is a critical determinant of biological activity.

Studies on a series of α-1-C-alkyl-DNJ derivatives have shown that inhibitory efficiency against intestinal isomaltase increases with the length of the alkyl chain. researchgate.net For instance, the inhibitory power sees a significant enhancement as the chain extends from a propyl to a nonyl group. The strongest inhibition was observed with α-1-C-nonyl-1-deoxynojirimycin, which proved to be a substantially more potent inhibitor than its shorter-chain counterparts. researchgate.net This suggests that a lipophilic pocket exists within the active site of the enzyme, which can favorably accommodate longer alkyl chains. researchgate.netmdpi.com

Similarly, in studies of α-1-C-alkyl derivatives of 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) (LAB), a DNJ analogue, a clear trend was observed where inhibitory activity against lysosomal acid α-glucosidase (GAA) and selectivity over ER α-glucosidase II improved as the alkyl chain was lengthened from methyl to heptyl. nih.gov The α-1-C-heptyl derivative displayed the most potent and selective inhibition of GAA. nih.gov This chain-length-dependent increase in potency highlights the importance of hydrophobic interactions between the inhibitor and the enzyme's active site. nih.govnih.gov

Conversely, simply introducing a methyl group at the C-1α position can result in weak or no inhibition of β-glucosidase. researchgate.net However, extending the chain from a butyl to an octyl and nonyl group remarkably enhances the inhibitory activity against β-glucosidase. nih.govresearchgate.net For example, α-1-C-octyl-DNJ (CO-DNJ) showed a 460-fold stronger in vitro inhibitory activity towards β-glucosidase compared to the parent DNJ compound. nih.gov

Table 1: Influence of C-1 Alkyl Chain Length on Glycosidase Inhibition (IC50)

CompoundAlkyl Chain LengthTarget EnzymeIC50 (µM)Source
α-1-C-Propyl-DNJC3Intestinal Isomaltase- researchgate.net
α-1-C-Octyl-DNJ (CO-DNJ)C8β-Glucosidase- (460x stronger than DNJ) nih.gov
α-1-C-Nonyl-DNJC9Intestinal Isomaltase0.0035 researchgate.net
α-1-C-Methyl-LABC1GAA26 nih.gov
α-1-C-Propyl-LABC3GAA413 nih.gov
α-1-C-Butyl-LABC4GAA228 nih.gov
α-1-C-Heptyl-LABC7GAA74 nih.gov

Effects of Substitutions on the Piperidine (B6355638) Ring Structure

Modifications to the piperidine ring of DNJ, the core structure, significantly impact its inhibitory properties. These changes can include the removal or addition of hydroxyl groups, alterations in stereochemistry, or the fusion of additional rings.

The hydroxyl groups on the piperidine ring are crucial for mimicking the glucose substrate and forming hydrogen bonds within the enzyme's active site. The removal of the C3 and C5 hydroxyl groups in certain DNJ analogues has been shown to result in a complete loss of inhibitory activity against enzymes like ceramide-specific glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2). nih.gov This indicates the essential role of these specific hydroxyls in enzyme recognition and binding.

Furthermore, fusing an additional five or six-membered ring to the DNJ scaffold to create bicyclic iminosugars has been explored. This conformational locking of the piperidine ring, for example into a 1C4 conformation where all substituents are in an axial orientation, proved to be detrimental to the glycosidase inhibition profile. researchgate.net This suggests that a degree of conformational flexibility in the piperidine ring is necessary for optimal binding to the enzyme.

Impact of N-Alkylation on Biological Activity and Specificity

Alkylation at the nitrogen atom of the piperidine ring is a common strategy to modulate the biological activity and specificity of DNJ analogues. The nature and length of the N-alkyl chain can lead to significant changes in inhibitory potency and selectivity for different glycosidases and glycosyltransferases. nih.govnih.gov

The introduction of an N-butyl group, as seen in N-butyl-1-deoxynojirimycin (NB-DNJ or Miglustat), results in a potent inhibitor of glucosylceramide synthase and α-glucosidases I and II. nih.govtandfonline.com Studies have demonstrated a chain-length-dependent selectivity of N-alkylated DNJ derivatives. For example, N-butyl- and N-nonyl-DNJ effectively inhibit endoplasmic reticulum (ER) glucosidases I and II, while a much longer chain derivative, N-octadecyl-DNJ, does not, likely due to its inability to access the ER lumen. nih.gov This highlights how the lipophilicity conferred by the N-alkyl chain influences the compound's cellular distribution and target accessibility.

The inhibitory activity against β-glucosidase is also remarkably enhanced with increasing N-alkyl chain length. researchgate.net N-nonyl-DNJ (NN-DNJ) shows a 360-fold increase in inhibitory activity toward β-glucosidase compared to DNJ. nih.gov However, this can also lead to off-target effects; for instance, NN-DNJ was found to inhibit lysosomal α-glucosidase, an undesirable effect when targeting Gaucher disease. nih.gov This underscores the trade-offs between potency and selectivity in N-alkylated analogues. The introduction of more complex or sterically demanding substituents at the nitrogen atom can lead to a loss of activity against certain enzymes. nih.gov

Table 2: Influence of N-Alkylation on Glycosidase Inhibition

CompoundN-SubstituentTarget Enzyme/ActivityIC50 or KiSource
N-butyl-DNJ (Miglustat)Butylβ-GlucosidaseIC50: 172 µM nih.gov
N-nonyl-DNJ (NN-DNJ)Nonylβ-Glucosidase- (360x stronger than DNJ) nih.gov
N-hydroxyethyl-DNJ (Miglitol)Hydroxyethylα-GlucosidaseIC50: 41 µM nih.gov
N-benzyl-DNJ derivative (18a)Benzylα-GlucosidaseIC50: 0.207 mM mdpi.com
Aminocyclopentitol (35a)N-butylGBA1Ki: 32 nM nih.gov
Aminocyclopentitol (35b)N-nonylGBA1Ki: <14 nM nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The stereochemistry of the hydroxyl groups and the substituents on the piperidine ring is paramount for the inhibitory activity of DNJ analogues. Since these molecules act as mimics of D-glucose, their spatial arrangement must closely resemble that of the natural substrate to fit into the enzyme's active site. nih.gov

Inversion of the stereochemistry at a single carbon atom can lead to a dramatic loss of activity. For example, inverting the configuration at C-4 of N-butyl-deoxygalactojirimycin (a galactose analogue of DNJ) leads to a loss of inhibitory activity for CGT and GBA2. nih.gov This demonstrates the precise stereochemical requirements of the enzyme's binding pocket.

The orientation of substituents is also critical. Studies on N-alkylated homonojirimycins (which have an extra hydroxymethylene group at the anomeric position) revealed that the axial or equatorial orientation of the C1 hydroxyl group influences the selectivity between α-glucosidase I and II. acs.org An axial orientation appears to favor more potent inhibition of α-glucosidase I. acs.org Similarly, for N-alkylated DNJ, the N-alkyl group typically adopts an equatorial orientation, which is believed to be favorable for activity. researchgate.net These findings highlight that subtle changes in the 3D arrangement of the molecule can have profound effects on its biological function.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding and predicting the SAR of DNJ analogues. nih.govnih.gov These approaches provide atomic-level insights into how inhibitors bind to their target enzymes.

Molecular docking studies have been used to predict the binding poses of DNJ derivatives within the active sites of various glycosidases. nih.govresearchgate.net For example, docking studies of α-1-C-butyl-LAB into maltase-glucoamylase suggested a different binding orientation compared to the known inhibitor miglitol. researchgate.net Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for inhibitory potency.

MD simulations can further elucidate the dynamic behavior of the enzyme-inhibitor complex over time. nih.gov Simulations have shown that the stability of the ligand's binding conformation can improve with increasing length of the α-1-C-alkyl chain, corroborating experimental findings. nih.gov These simulations revealed that α-1-C-heptyl-LAB forms favorable hydrophobic interactions with specific amino acid residues (Trp481, Phe525, and Met519) in an "alkyl chain storage pocket" of GAA, which is not present or accessible in other enzymes like ER α-glucosidase II. nih.gov This provides a structural basis for the observed selectivity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can generate models that correlate the 3D structural features of a series of compounds with their biological activities. mdpi.com These models produce contour maps that highlight regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, guiding the design of new, more potent inhibitors. mdpi.comacs.org

Preclinical Evaluation of Alpha 1 C Propyl Dnj in Disease Models

In Vitro Studies in Cellular Models

In vitro studies, utilizing cultured cells, represent the initial step in evaluating the biological activity of a compound. These assays allow for a controlled investigation of the compound's effects at a cellular and molecular level.

Assessment in Lysosomal Storage Disorder Cell Lines (e.g., Gaucher, Fabry)

Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in lysosomal function. Research in this area often involves the use of patient-derived cell lines to test the efficacy of potential therapies.

Extensive searches of scientific literature and research databases did not yield any studies on the effects of alpha-1-C-Propyl-DNJ in cell lines for lysosomal storage disorders such as Gaucher or Fabry disease. Consequently, no data is available regarding its potential as a pharmacological chaperone or its impact on enzyme activity or substrate accumulation in these cellular models.

Evaluation in Metabolic Pathway Modulation Assays

To understand a compound's broader biological effects, its influence on various metabolic pathways is often assessed.

There is currently no published research detailing the evaluation of this compound in metabolic pathway modulation assays. Therefore, its effects on key metabolic processes remain uncharacterized.

Investigations in Viral Glycoprotein-Dependent Cellular Systems

The role of host cell glycoproteins in the life cycle of many viruses makes them a target for antiviral therapies. Iminosugars, a class to which DNJ derivatives belong, are known to be investigated for their antiviral properties.

No studies were found that investigate the activity of this compound in viral glycoprotein-dependent cellular systems. Its potential as an antiviral agent has not been reported in the scientific literature.

In Vivo Studies in Animal Models

Following in vitro testing, promising compounds are typically evaluated in animal models of disease to assess their efficacy and physiological effects in a living organism.

Efficacy in Genetically Engineered Disease Models

Genetically engineered animal models that mimic human diseases are invaluable tools for preclinical efficacy testing.

A comprehensive review of existing literature found no evidence of in vivo studies of this compound in any genetically engineered disease models.

Assessment in Induced Animal Models of Pathophysiology

Induced animal models, where disease states are created through chemical or physical means, are also used to evaluate therapeutic candidates.

There are no published findings on the assessment of this compound in any induced animal models of pathophysiology.

Pharmacodynamic Biomarker Evaluation in Preclinical Studies

In the preclinical assessment of this compound, the evaluation of pharmacodynamic (PD) biomarkers is crucial for demonstrating target engagement and understanding the compound's biological effects in relevant disease models. As an N-alkylated derivative of deoxynojirimycin (DNJ), this compound is designed to inhibit glucosylceramide synthase (GCS). Consequently, the primary pharmacodynamic biomarkers are those that reflect the modulation of the glycosphingolipid synthesis pathway.

The core of the pharmacodynamic evaluation in preclinical studies revolves around measuring the levels of the direct substrate of GCS, glucosylceramide (GlcCer), and its downstream metabolite, glucosylsphingosine (B128621) (GlcSph), in various tissues and plasma. A reduction in these lipids serves as a direct indicator of GCS inhibition. Preclinical studies on other GCS inhibitors, such as venglustat, have established a clear link between drug exposure and the reduction of these biomarkers. nih.govresearchgate.net

In a mouse model of GBA-related synucleinopathy, administration of a GCS inhibitor led to a significant reduction in GlcCer and GlcSph levels in the brain, which correlated with a decrease in the accumulation of pathological α-synuclein. nih.govresearchgate.net This demonstrates how the measurement of primary biomarkers (GlcCer, GlcSph) can be linked to changes in downstream pathological markers.

Furthermore, in preclinical models of metabolic diseases, the pharmacodynamic effects of GCS inhibitors have been assessed by measuring changes in metabolic parameters. For instance, in mouse models of obesity and diabetes, treatment with the GCS inhibitor N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) resulted in normalized tissue glucosylceramide levels. nih.govresearchgate.net This was accompanied by improvements in glucose tolerance, reduced hemoglobin A1c (A1C), and enhanced insulin (B600854) sensitivity in muscle and liver, which serve as crucial secondary pharmacodynamic biomarkers. nih.govresearchgate.net

The tables below summarize representative data from preclinical studies of GCS inhibitors, illustrating the types of pharmacodynamic biomarker changes that would be anticipated in the evaluation of this compound.

Table 1: Effect of a Glucosylceramide Synthase Inhibitor on Glycosphingolipid Levels in a Mouse Model of GBA-Related Synucleinopathy

BiomarkerBrain TissuePlasma
Glucosylceramide (GlcCer) ↓↓↓↓↓
Glucosylsphingosine (GlcSph) ↓↓↓↓↓
α-synuclein aggregates ↓↓N/A
Data based on findings for a related GCS inhibitor, venglustat. nih.govresearchgate.net The number of arrows indicates the relative magnitude of reduction.

Table 2: Metabolic Pharmacodynamic Biomarkers in an Obese Mouse Model Treated with a GCS Inhibitor

BiomarkerChange with Treatment
Tissue Glucosylceramide Normalized
Blood Glucose Markedly Lowered
Oral Glucose Tolerance Improved
Hemoglobin A1c (A1C) Reduced
Insulin Sensitivity (Muscle & Liver) Improved
Data based on findings for a related GCS inhibitor, AMP-DNM. nih.govresearchgate.net

The evaluation of these pharmacodynamic biomarkers is essential in preclinical studies to establish a dose-response relationship and to provide a rationale for dose selection in subsequent clinical trials.

Future Directions and Research Opportunities for Alpha 1 C Propyl Dnj

Development of Next-Generation Alpha-1-C-Propyl-DNJ Derivatives with Enhanced Properties

The development of new derivatives of α-1-C-propyl-DNJ is a key area of future research, aiming to improve its efficacy and selectivity. The introduction of different alkyl chains at the C-1 position has been shown to significantly influence the inhibitory activity and selectivity of DNJ analogs. researchgate.netnih.gov For instance, studies on α-1-C-alkyl-DNJ derivatives have demonstrated that the length of the alkyl chain can dramatically affect inhibitory potency against intestinal isomaltase, with longer chains showing stronger inhibition. researchgate.net

Future work will likely involve the synthesis and evaluation of a diverse library of α-1-C-propyl-DNJ derivatives. This could include modifications to the propyl chain, such as branching or the introduction of functional groups, to optimize interactions with the target enzyme's active site. nih.gov Additionally, derivatization at other positions on the piperidine (B6355638) ring could lead to compounds with improved pharmacokinetic properties or novel biological activities. nih.gov The goal is to create next-generation compounds with enhanced therapeutic profiles, potentially leading to more effective treatments for a range of conditions.

Exploration of Novel Molecular Targets Beyond Glycosidases

While the primary known targets of DNJ and its derivatives are α-glucosidases, there is growing interest in exploring other potential molecular targets. researchgate.netunimib.it Iminosugars have been shown to interact with a variety of carbohydrate-processing enzymes, and even non-enzymatic proteins. researchgate.net For example, some iminosugar derivatives have been found to inhibit glycosyltransferases and metalloproteinases, opening up new avenues for therapeutic intervention in areas like cancer and inflammatory diseases. researchgate.net

Future research on α-1-C-propyl-DNJ will likely involve screening against a broader range of biological targets. This could uncover novel mechanisms of action and expand its potential therapeutic applications beyond its current focus. Techniques such as affinity chromatography and proteomics can be employed to identify new protein binding partners. The discovery of novel targets could lead to the development of α-1-C-propyl-DNJ as a treatment for a wider spectrum of diseases.

Advancements in Synthetic Methodologies for Industrial Scale-Up

The practical application of α-1-C-propyl-DNJ as a therapeutic agent will depend on the development of efficient and scalable synthetic methods. Current synthetic routes to C-alkylated DNJ derivatives can be complex and may not be suitable for large-scale production. nih.gov For instance, the synthesis of some C-alkylated iminosugars has been described as tedious. nih.gov

Future efforts will focus on developing more practical and cost-effective synthetic strategies. This may involve the use of novel catalytic methods, enzymatic synthesis, or the development of a collective synthesis strategy from a common intermediate. nih.govacs.org A key publication has described a total synthesis of α-1-C-propyl-3,6-di-epi-nojirimycin, highlighting a regio- and diastereoselective amination of anomeric acetals as a key step. researchgate.net Optimizing these processes for industrial scale-up will be crucial for making α-1-C-propyl-DNJ and its derivatives accessible for clinical development and eventual therapeutic use. acs.org

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of α-1-C-propyl-DNJ, future research will increasingly rely on omics technologies. d-nb.infohumanspecificresearch.orgfrontiersin.orgbiobide.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system. humanspecificresearch.orgnih.gov

By applying these technologies, researchers can elucidate the complete mechanism of action of α-1-C-propyl-DNJ, identify biomarkers of its efficacy, and potentially uncover off-target effects. frontiersin.orgbiobide.com For example, transcriptomic analysis could reveal changes in gene expression in response to treatment, while metabolomic studies could identify alterations in metabolic pathways. d-nb.infonih.gov This comprehensive understanding will be invaluable for optimizing its therapeutic use and identifying patient populations most likely to benefit.

Design of Targeted Delivery Systems for Preclinical Applications

Enhancing the delivery of α-1-C-propyl-DNJ to its site of action is another critical area for future research. Targeted drug delivery systems can improve the therapeutic index of a drug by increasing its concentration at the desired target while minimizing systemic exposure and potential side effects. frontiersin.org

Future research will likely explore the development of nano-drug delivery systems (NDDS) for α-1-C-propyl-DNJ. frontiersin.org These could include liposomes, polymer microspheres, or micelles designed to specifically target certain tissues or cell types. frontiersin.org For example, by conjugating α-1-C-propyl-DNJ to a ligand that binds to a receptor overexpressed on cancer cells, it may be possible to develop a targeted cancer therapy. The design of such systems will be a key step in translating the preclinical potential of α-1-C-propyl-DNJ into effective clinical applications.

Q & A

Q. How can researchers design a high-throughput screening (HTS) pipeline for this compound derivatives?

  • Methodological Answer :
  • Automation : Use liquid handlers for parallel synthesis.
  • Assay Miniaturization : 384-well plates with fluorescence-based readouts.
  • QC Checkpoints : Validate hit compounds via LC-MS and dose-redosing .

Conflict Resolution in Literature

Q. Q. How should meta-analyses be structured to resolve discrepancies in reported IC50_{50} values for this compound?

  • Methodological Answer : Follow PRISMA guidelines. Stratify studies by assay type (e.g., fluorometric vs. colorimetric) and organism source (e.g., human vs. murine enzymes). Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude low-quality studies (e.g., missing controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.